molecular formula C14H20O10 B7769104 D-Mannose, 2,3,4,6-tetraacetate

D-Mannose, 2,3,4,6-tetraacetate

Cat. No. B7769104
M. Wt: 348.30 g/mol
InChI Key: IEOLRPPTIGNUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannose, 2,3,4,6-tetraacetate is a useful research compound. Its molecular formula is C14H20O10 and its molecular weight is 348.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Mannose, 2,3,4,6-tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Mannose, 2,3,4,6-tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for D-Mannose, 2,3,4,6-tetraacetate involves the protection of D-Mannose with acetyl groups followed by selective deprotection to obtain the tetraacetate derivative.

Starting Materials
D-Mannose, Acetic anhydride, Pyridine, Methanol, Sodium bicarbonate

Reaction
D-Mannose is dissolved in pyridine and acetic anhydride is added to the solution., The reaction mixture is stirred at room temperature for several hours to allow for complete acetylation of the hydroxyl groups., Methanol is added to the reaction mixture to quench the reaction., The resulting mixture is filtered and the solvent is removed under reduced pressure to obtain the crude product., The crude product is dissolved in a solution of sodium bicarbonate and methanol., The mixture is stirred at room temperature for several hours to selectively remove the acetyl groups from the 2,3,4,6 positions., The reaction mixture is filtered and the solvent is removed under reduced pressure to obtain the final product, D-Mannose, 2,3,4,6-tetraacetate.

properties

IUPAC Name

(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Mannose, 2,3,4,6-tetraacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.